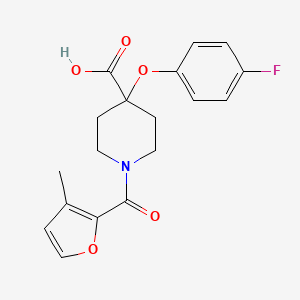![molecular formula C17H17NO3 B5311557 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PDP, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Mécanisme D'action
The mechanism of action of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits inflammation by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include its potential therapeutic applications in various fields, its ability to induce apoptosis and inhibit angiogenesis in cancer cells, and its ability to reduce oxidative stress and inflammation in neurodegenerative diseases. The limitations of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic applications in other fields, such as cardiovascular diseases and autoimmune diseases. Additionally, the development of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide analogs with improved potency and selectivity could lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-phenyl-2-propen-1-ol in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide through the reaction with thionyl chloride and ammonia.
Applications De Recherche Scientifique
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-12-14(17(18)19)9-10-15(16)21-11-5-8-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H2,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTISZPREUYJGB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
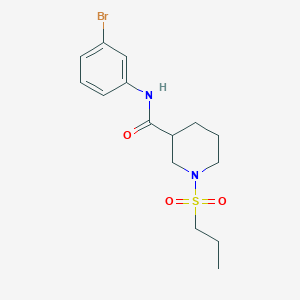
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
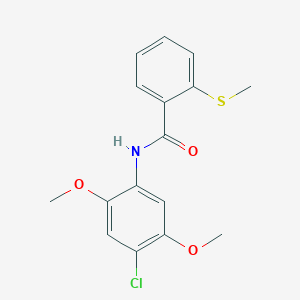

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
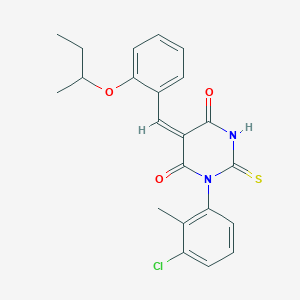
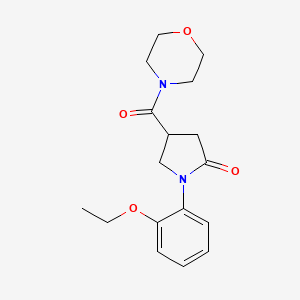
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)

